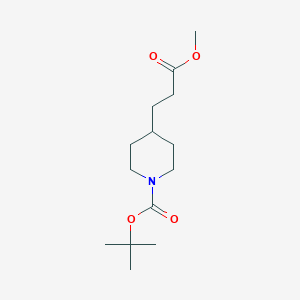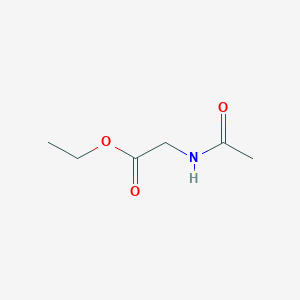
2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2-oxoacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrazole derivatives, including compounds similar to 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2-oxoacetic acid, typically involves the condensation of malon (2-methoxy-5-methyl) anilic acid hydrazide with various substituted phenyl benzeneazo acetyl acetone in the presence of glacial acetic acid as a medium. This process yields novel substituted pyrazoles characterized by spectral studies and elemental analysis (Pareek, Joseph, & Seth, 2010).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often elucidated using X-ray crystallography, which reveals the orientation of pyrazole rings with respect to the phenyl plane and the stabilization of these structures through weak intermolecular interactions, such as hydrogen bonding (Foces-Foces, Fernández-castaño, Claramunt, Escolástico, & Elguero, 1996).
Chemical Reactions and Properties
Pyrazole compounds, including 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2-oxoacetic acid, undergo various chemical reactions, such as cyclocondensation, hydrolysis, and condensation, to form a range of derivatives with distinct chemical properties. These reactions are instrumental in modifying the compound's chemical structure for specific applications (Al-Smaisim, 2012).
Physical Properties Analysis
The physical properties of pyrazole derivatives are characterized by their crystalline forms, as determined by X-ray analysis. This analysis provides insights into the compound's stability, conformational isomerism, and the intermolecular interactions that influence these properties (Kumarasinghe, Hruby, & Nichol, 2009).
Chemical Properties Analysis
The chemical properties of pyrazole derivatives are significantly influenced by their molecular structure, which dictates their reactivity and interactions with various chemical agents. Studies involving the synthesis, characterization, and reaction mechanisms of these compounds provide valuable information on their chemical behavior and potential applications (Ivonin, Rusanov, & Volochnyuk, 2020).
Wissenschaftliche Forschungsanwendungen
Synthesis of Complex Molecules :
- Researchers have developed methodologies for synthesizing 4-phenyl-1H-pyrazoles, which are structurally similar to 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2-oxoacetic acid. These pyrazoles have potential as asymmetric imine ligands and for generating mixed metal polynuclear complexes (Olguín & Brooker, 2011).
- Another study focuses on the efficient preparation of N-substituted 2-(pyrazol-4-yl)ethanols and their oxidation to 2-(pyrazol-4-yl)-2-oxoacetic acids, demonstrating the versatility of pyrazole derivatives in synthetic chemistry (Ivonin, Rusanov, & Volochnyuk, 2020).
Development of New Ligands and Metal Complexes :
- Research has been conducted on synthesizing new 3,5-dimethylpyrazolic hybrid ligands for palladium(II) complexes. These ligands are related in structure to 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2-oxoacetic acid and have applications in creating monomeric and dimeric complexes (Guerrero et al., 2008).
Biological Activity and Potential Therapeutic Applications :
- A study reports the synthesis of a diastereoselective compound structurally related to 2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2-oxoacetic acid, which is a potential therapeutic agent for treating Idiopathic Pulmonary Fibrosis and is undergoing clinical trials (Anderson et al., 2016).
- Another study focuses on the synthesis and anticancer activity of heterocyclic compounds based on 1-cyanoacetyl-3,5-dimethylpyrazole, illustrating the potential of pyrazole derivatives in developing anticancer agents (Metwally, Abdelrazek, & Eldaly, 2016).
Eigenschaften
IUPAC Name |
2-(3,5-dimethyl-1-phenylpyrazol-4-yl)-2-oxoacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c1-8-11(12(16)13(17)18)9(2)15(14-8)10-6-4-3-5-7-10/h3-7H,1-2H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDHVYDRRHVZGNT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)C(=O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2-oxoacetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

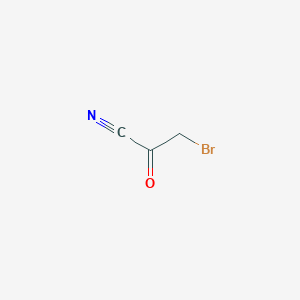
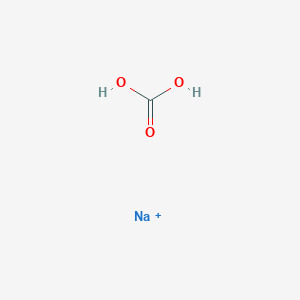
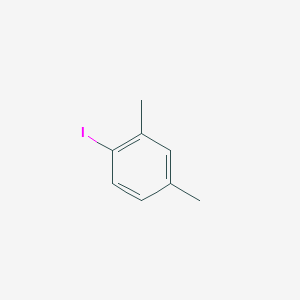
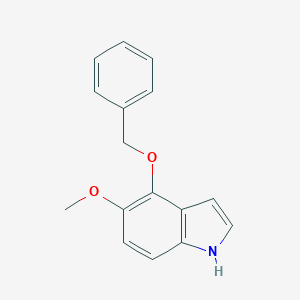
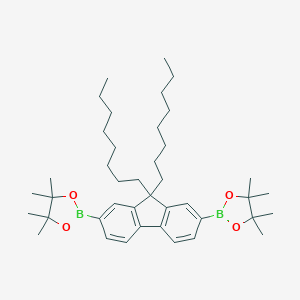


![Benzaldehyde, 3-methoxy-6-nitro-2-[(phenylsulfonyl)oxy]-](/img/structure/B31719.png)



